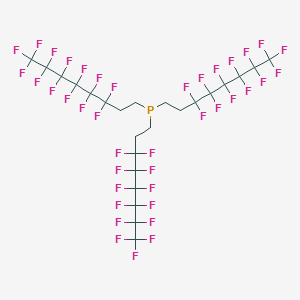
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane, commonly known as F-13TPP, is a fluorinated phosphine compound that has gained significant attention in the scientific community due to its unique properties and potential applications. F-13TPP has a high degree of fluorination, which imparts exceptional lipophilicity and chemical stability, making it an attractive molecule for use in various fields of research.
Wissenschaftliche Forschungsanwendungen
F-13TPP has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of catalysis. F-13TPP has been shown to be an effective catalyst for a variety of reactions, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Wirkmechanismus
The mechanism of action of F-13TPP in catalysis is not fully understood. However, it is believed that the fluorinated phosphine group in F-13TPP plays a crucial role in the catalytic activity of the compound. The high degree of fluorination increases the lipophilicity of the molecule, which allows it to interact more effectively with the reactants and catalyze the desired reaction.
Biochemische Und Physiologische Effekte
F-13TPP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low levels of cytotoxicity. This makes it an attractive molecule for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of F-13TPP is its exceptional chemical stability. This makes it an ideal molecule for use in a variety of lab experiments, where stability and reproducibility are critical. However, the high degree of fluorination in F-13TPP can also be a limitation, as it can make the molecule difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving F-13TPP. One promising area is the development of new catalytic reactions using F-13TPP as a catalyst. Additionally, further studies are needed to fully understand the mechanism of action of F-13TPP in catalysis and to explore its potential applications in other fields of research, such as materials science and drug discovery. Finally, the development of new synthetic methods for F-13TPP may also be an area of future research, as this could lead to improved yields and lower costs for the compound.
Synthesemethoden
The synthesis of F-13TPP involves the reaction of tris(dibenzylideneacetone)dipalladium(0) with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphine. The reaction proceeds under an inert atmosphere and requires careful control of the reaction conditions to achieve high yields of the desired product.
Eigenschaften
CAS-Nummer |
103249-38-3 |
|---|---|
Produktname |
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane |
Molekularformel |
C24H12F39P |
Molekulargewicht |
1072.3 g/mol |
IUPAC-Name |
tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane |
InChI |
InChI=1S/C24H12F39P/c25-7(26,10(31,32)13(37,38)16(43,44)19(49,50)22(55,56)57)1-4-64(5-2-8(27,28)11(33,34)14(39,40)17(45,46)20(51,52)23(58,59)60)6-3-9(29,30)12(35,36)15(41,42)18(47,48)21(53,54)24(61,62)63/h1-6H2 |
InChI-Schlüssel |
VILPUTHRJLOHDJ-UHFFFAOYSA-N |
SMILES |
C(CP(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C(CP(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonyme |
TRIS(1H,1H,2H,2H-PERFLUOROOCTYL)PHOSPINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



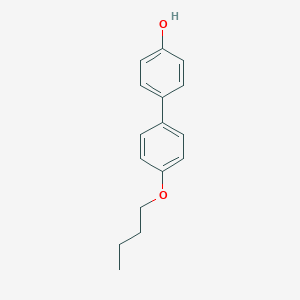
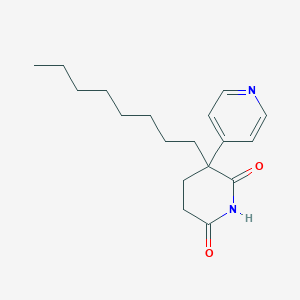
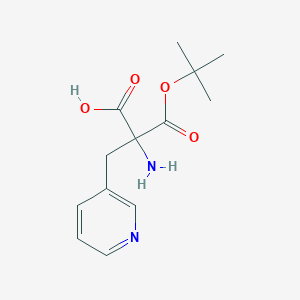
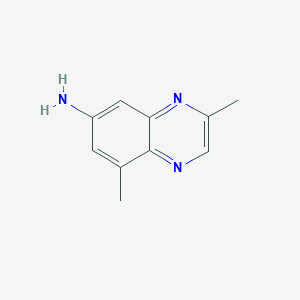
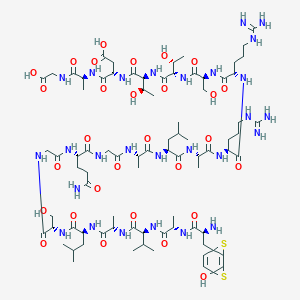
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
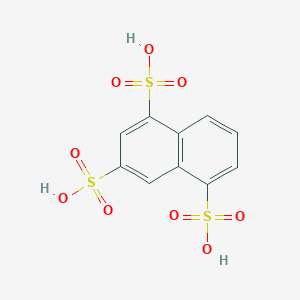
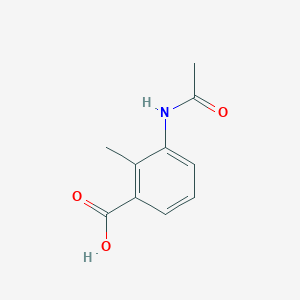
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
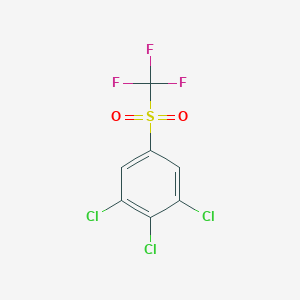
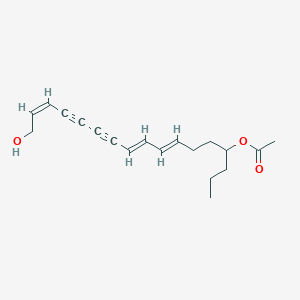
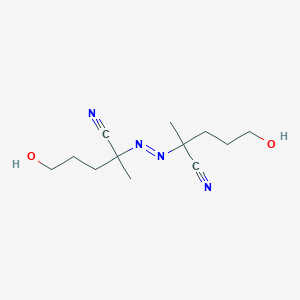
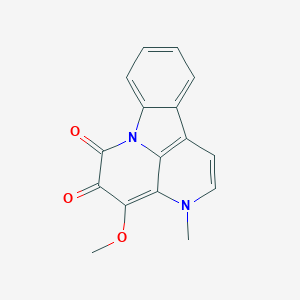
![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)